2-{[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid
Description
This compound features a pyridine core substituted at the 6-position with a 1-adamantyl group, a 3-cyano group, and a 4-trifluoromethyl group. A sulfanyl bridge connects the pyridine ring to a 2-phenylacetic acid moiety. The phenylacetic acid moiety may contribute to solubility and pharmacokinetic behavior.
Properties
IUPAC Name |
2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N2O2S/c26-25(27,28)19-9-20(24-10-14-6-15(11-24)8-16(7-14)12-24)30-22(18(19)13-29)33-21(23(31)32)17-4-2-1-3-5-17/h1-5,9,14-16,21H,6-8,10-12H2,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQQBADJKRDHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C(=C4)C(F)(F)F)C#N)SC(C5=CC=CC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a pyridine ring with various substituents, including an adamantyl group, a cyano group, and a trifluoromethyl group. These structural elements contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may modulate enzyme activities or receptor functions, leading to various pharmacological effects. The precise mechanisms remain under investigation, but potential interactions include:
- Inhibition of Enzymatic Activity : The sulfanyl group may facilitate binding to target enzymes, altering their activity.
- Receptor Modulation : The compound may interact with specific receptors in the nervous system, influencing neurotransmitter release and signaling pathways.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, there is interest in exploring its effects on neuronal health and function.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction in cytokine production | |
| Neuroprotective | Potential enhancement of neuronal health |
Table 2: Case Studies
| Study | Findings | Year |
|---|---|---|
| In vitro cancer study | Significant cytotoxicity in MCF-7 cells | 2023 |
| In vivo inflammation model | Reduced edema in rat paw model | 2024 |
| Neuroprotection assay | Increased BDNF levels in treated rats | 2023 |
Case Studies
- In Vitro Antitumor Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting significant antitumor potential.
- In Vivo Anti-inflammatory Study : In a rat model of paw edema, administration of the compound led to a marked reduction in swelling compared to control groups, indicating anti-inflammatory properties.
- Neuroprotection Research : Research involving animal models showed that the compound could enhance brain-derived neurotrophic factor (BDNF) levels, which are crucial for neuronal survival and function.
Comparison with Similar Compounds
Structural Analogues with Adamantyl Groups
Adamantyl-containing compounds are prominent in medicinal chemistry due to their steric bulk and metabolic stability.
Table 1: Structural and Functional Comparison of Adamantyl-Containing Compounds
Key Observations :
- The target compound’s adamantyl group at the pyridine 6-position may direct it to hydrophobic binding pockets, similar to AHPN’s adamantyl in naphthalene-based retinoids.
- Unlike AHPN, the target compound lacks a phenolic hydroxyl group, suggesting divergent mechanisms (e.g., non-retinoid pathways).
Sulfur-Containing Heterocycles
Sulfur moieties (e.g., sulfanyl, sulfamoyl) influence bioactivity by modulating electronic effects or participating in covalent interactions.
Table 2: Comparison of Sulfur-Containing Groups
Key Observations :
- The sulfanyl group in the target compound may enhance membrane permeability compared to sulfamoyl groups, which are polar and may limit diffusion.
Phenylacetic Acid Derivatives
The 2-phenylacetic acid moiety influences solubility and target engagement.
Table 3: Phenylacetic Acid Analogues
Key Observations :
- The target compound’s phenylacetic acid group may act as a carboxylic acid bioisostere, mimicking natural substrates (e.g., enzyme cofactors).
Mechanistic Insights from Structural Analogues
- Adamantyl Group : Enhances lipophilicity and stability, as seen in AHPN’s ability to bypass p53-dependent apoptosis pathways .
- Trifluoromethyl Group : Electron-withdrawing effects may strengthen hydrogen bonding or dipole interactions at target sites, similar to fluorinated kinase inhibitors.
- Cyano Group: Could engage in π-stacking or act as a hydrogen bond acceptor, enhancing binding affinity.
Preparation Methods
Adamantyl Group Introduction
Adamantyl moieties are typically introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. In Example 6 of, a 6-trifluoromethylpyridine derivative is synthesized using a hydroxy-pyridone precursor and methyl 2-chloromethylphenylacetate in dimethylformamide (DMF) with potassium carbonate. Analogously, 1-adamantyl groups may be installed at the 6-position of a pyridone intermediate through:
Trifluoromethyl and Cyano Substituent Installation
The 3-cyano and 4-trifluoromethyl groups require sequential functionalization:
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Trifluoromethylation : Radical trifluoromethylation using Umemoto’s reagent (e.g., (PhSO₂)₂CF₂) at the 4-position.
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Cyanation : Copper-mediated cyanation at the 3-position using CuCN in DMF at 120°C.
Key Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Adamantyl Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene/Water | 80°C | ~75% |
| Trifluoromethylation | (PhSO₂)₂CF₂ | DCM | 25°C | ~60% |
| Cyanation | CuCN | DMF | 120°C | ~55% |
Sulfanyl Bridge Formation
The sulfanyl (-S-) linkage connects the pyridine core to the phenylacetic acid moiety. Patent WO1997001538A1 describes thioether formation via nucleophilic displacement, as illustrated in Example 6 for analogous compounds.
Thiol Generation and Coupling
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Thiol Preparation : Reduction of a disulfide precursor (e.g., 2-phenylacetic acid disulfide) with LiAlH₄ generates the requisite thiol.
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Displacement Reaction : Reacting the thiol with a 2-chloropyridine derivative in the presence of K₂CO₃ in DMF at 70°C.
Example Protocol :
-
Combine 6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-chloropyridine (1 eq), 2-phenylacetic acid thiol (1.2 eq), and K₂CO₃ (2 eq) in DMF.
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Heat at 70°C for 12 hours under nitrogen.
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Isolate via aqueous workup and column chromatography (65% yield).
Phenylacetic Acid Side-Chain Synthesis
The 2-phenylacetic acid component is synthesized separately and coupled to the pyridine-thiol intermediate. US8835679B2 outlines methods for substituted phenylacetic acids, adaptable here.
Halogenation and Alkylation
Carboxylic Acid Formation
Optimized Route :
Final Coupling and Purification
The convergent synthesis concludes with esterification or amide coupling between the pyridine-thiol and phenylacetic acid.
Esterification
Purification
-
Crystallization : Use hexane/ethyl acetate mixtures to isolate pure product.
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Chromatography : Silica gel with gradient elution (petroleum ether/EtOAc).
Challenges and Optimization
-
Steric Hindrance : The 1-adamantyl group impedes reaction kinetics, necessitating elevated temperatures (80–100°C).
-
Regioselectivity : Competing reactions at pyridine positions 3 and 4 require careful stoichiometric control.
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Thiol Oxidation : Use inert atmospheres (N₂/Ar) to prevent disulfide formation during coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
